molecular formula C18H20N2O6S B11170624 N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B11170624
M. Wt: 392.4 g/mol
InChI Key: AOZSIQBMUAMPRZ-UHFFFAOYSA-N
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Description

N-{4-[(3-METHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodioxole ring and a sulfamoylphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green synthesis methods, which are environmentally friendly and operationally simple . For example, reactions can be carried out in ethanol at room temperature, achieving yields of up to 90% .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-METHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

N-{4-[(3-METHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(3-METHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can disrupt critical biological processes, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfamoylphenyl derivatives and benzodioxole-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.

Uniqueness

N-{4-[(3-METHOXYPROPYL)SULFAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a benzodioxole ring and a sulfamoylphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O6S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[4-(3-methoxypropylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H20N2O6S/c1-24-10-2-9-19-27(22,23)15-6-4-14(5-7-15)20-18(21)13-3-8-16-17(11-13)26-12-25-16/h3-8,11,19H,2,9-10,12H2,1H3,(H,20,21)

InChI Key

AOZSIQBMUAMPRZ-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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